ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate
Description
Ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate is a fluorinated β-keto ester derivative featuring a phenylhydrazinylidene substituent. Its structure combines a trifluoromethyl group at the C4 position, a ketone at C3, and a conjugated phenylhydrazine moiety at C2. This compound is likely synthesized via condensation reactions between ethyl 4,4,4-trifluoroacetoacetate and phenylhydrazine, forming a hydrazone linkage.
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3/b10-9+,17-16? |
InChI Key |
VIGVOIMFLWUOHS-JPLWISQNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(F)(F)F)\O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Material Synthesis: Ethyl 4,4,4-trifluoro-3-oxobutanoate
The precursor ethyl 4,4,4-trifluoro-3-oxobutanoate is commonly synthesized via nucleophilic substitution and condensation reactions involving trifluoromethylated aromatic or aliphatic nitriles and α-bromo esters.
This method is noted for its industrial applicability due to inexpensive raw materials, high yield, and minimal acidic waste generation.
Hydrazone Formation: Condensation with Phenylhydrazine
The critical step to obtain ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate involves condensation of the β-ketoester with phenylhydrazine under acidic or neutral conditions.
This condensation typically proceeds via nucleophilic attack of the hydrazine nitrogen on the keto carbonyl, followed by dehydration to form the hydrazone double bond in the (2E) configuration.
Alternative Synthetic Routes and Variations
Use of Polyphosphoric Acid (PPA): Reaction of ethyl trifluoroacetoacetate with aniline in PPA has been reported for related quinoline derivatives, suggesting the possibility of acid-catalyzed hydrazone formation under strongly acidic media [Ambeed].
Base-Catalyzed Cyclizations: Sodium methoxide in ethanol has been employed for related trifluoromethylated pyrimidine syntheses starting from ethyl trifluoroacetoacetate, indicating that basic conditions can facilitate ring closure or condensation reactions [Ambeed].
Reaction Conditions Summary Table
Mechanistic Insights
- The condensation reaction between the β-ketoester and phenylhydrazine proceeds via nucleophilic addition of the hydrazine nitrogen to the keto carbonyl carbon, forming a hydrazone intermediate.
- Acid catalysis (e.g., HCl) facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting dehydration to the hydrazone.
- The stereochemistry of the hydrazone double bond is predominantly (2E), which is thermodynamically favored due to steric and electronic factors.
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals include hydrazone NH and aromatic protons; trifluoromethyl group signals appear as distinctive multiplets in ^19F NMR.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight ~288 g/mol confirm the presence of trifluoromethyl and hydrazone functionalities.
- Melting Point: Reported melting points for related hydrazone derivatives range around 116–120 °C, indicating purity and consistent crystallinity.
Summary and Outlook
The preparation of this compound is well-established through condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine under acidic reflux conditions. The precursor β-ketoester can be synthesized efficiently from trifluoromethylated aromatic nitriles and α-bromo esters using zinc-mediated reactions in THF. The overall synthetic route is characterized by:
- Use of readily available and inexpensive starting materials.
- Moderate to high yields (typically 70–80%) for hydrazone formation.
- Scalable and industrially viable processes with minimal hazardous waste.
- Well-defined stereochemistry favoring the (2E) hydrazone isomer.
This synthesis pathway is supported by diverse sources including patent literature and experimental chemical databases, ensuring robust reproducibility and reliability.
If further optimization or alternative synthetic strategies are desired, exploration of different acid catalysts, solvents, or microwave-assisted synthesis may be considered to enhance yield or reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylhydrazono group to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the phenylhydrazono group can form hydrogen bonds with active sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Effects
(a) Trifluoromethyl-Containing Esters
- Ethyl 4,4,4-Trifluoro-3-oxo-2-(triphenyl-λ⁵-phosphanylidene)butanoate (): This analog replaces the phenylhydrazinylidene group with a triphenylphosphanylidene moiety. Key Differences: The phosphanylidene group introduces steric bulk and alters electronic properties, reducing hydrogen-bonding capacity compared to the hydrazine derivative. Physical Properties: Higher molecular weight (444.38 g/mol vs. ~350 g/mol estimated for the target compound) and melting point (128–130°C) due to crystalline packing enhanced by phosphorus interactions .
(b) Simple Esters in Volatile Organic Compounds (VOCs)
- Ethyl Butanoate (): A linear ester contributing to fruity aromas (e.g., apple, pineapple). Volatility: Highly volatile (boiling point ~120°C) compared to the target compound, which likely has reduced volatility due to its bulky substituents. Applications: Primarily used in flavor and fragrance industries, unlike the target compound, which may find niche roles in synthesis or catalysis .
(c) Hydrazone Derivatives
- General Hydrazones: Compounds like phenylhydrazones are known for their role in heterocyclic synthesis (e.g., indoles). The target compound’s hydrazine linkage may enable similar reactivity, such as cyclization or nucleophilic addition.
Physicochemical Properties and Stability
Q & A
Q. What are the recommended synthetic routes for ethyl (2E)-4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoate?
The compound can be synthesized via condensation reactions between phenylhydrazines and β-keto esters. For example, ethyl 4-chloro-3-oxobutanoate reacts with phenylhydrazines under mild conditions to form hydrazone derivatives. This method is efficient, with reaction times under 6 hours and yields exceeding 75% . Key steps include pH control (~4–6) and solvent selection (e.g., ethanol or acetonitrile). Characterization of intermediates via TLC or NMR ensures reaction progression.
Q. How can the structural conformation of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For analogous hydrazone derivatives (e.g., Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate), triclinic crystal systems (space group P-1) with unit cell parameters a = 7.89 Å, b = 9.21 Å, c = 12.34 Å, and angles α = 85.2°, β = 78.5°, γ = 89.1° have been reported . Hydrogen bonding between the hydrazone NH and carbonyl oxygen stabilizes the E-isomer. Complementary techniques like IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (δ ~190 ppm for the trifluoromethyl ketone) are critical .
Q. What spectroscopic methods are suitable for purity assessment?
- High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₂H₁₁F₃N₂O₃).
- ¹H/¹³C NMR identifies key groups:
- Hydrazone NH proton at δ 10–12 ppm (broad singlet).
- Ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
Advanced Research Questions
Q. How do computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts the E-isomer’s stability due to resonance between the hydrazone and trifluoromethyl ketone groups. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.2 eV) suggests electrophilic reactivity at the β-carbon. Solvent effects (PCM model) show increased polarity stabilizes the zwitterionic transition state in nucleophilic additions .
Q. What crystallographic challenges arise in studying this compound?
The trifluoromethyl group induces steric hindrance, complicating crystal packing. For analogous compounds, slow evaporation from dichloromethane/hexane mixtures produces diffraction-quality crystals. Disorder in the phenyl ring (observed in 30% of cases) requires refinement using the SQUEEZE algorithm in PLATON . Thermal ellipsoid analysis (Uₑq > 0.05 Ų) may indicate dynamic disorder, necessitating low-temperature data collection (100 K).
Q. How can conflicting spectral data be resolved in structural assignments?
Discrepancies in ¹H NMR shifts (e.g., hydrazone NH vs. enol tautomers) are addressed via:
- Variable-temperature NMR to identify tautomeric equilibria.
- NOESY experiments to confirm spatial proximity between the phenyl and ethoxy groups.
- X-ray vs. DFT comparisons to validate dominant conformers .
Methodological and Theoretical Frameworks
Q. What theoretical frameworks guide mechanistic studies of its reactions?
Curtin-Hammett kinetics apply to reactions with competing pathways (e.g., nucleophilic attack at α- vs. β-carbon). Marcus theory predicts electron-transfer rates in redox processes involving the hydrazone moiety. For photochemical studies, time-dependent DFT (TD-DFT) models UV-Vis absorption bands (λₘₐₓ ~350 nm) .
Q. How are structure-activity relationships (SARs) explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
